molecular formula C20H17N3O3 B13369651 Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13369651
M. Wt: 347.4 g/mol
InChI Key: QRMLIEJEGQYFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine moiety with a furan ring and a benzoate ester

Biological Activity

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties. The presence of the furyl group and the benzoate moiety enhances its biological activity.

Research indicates that compounds similar to this compound exert their effects through various mechanisms:

  • Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. This compound may share similar properties, targeting pathways critical for tumor growth.
  • Antioxidant Activity : The furyl group is associated with antioxidant properties, potentially contributing to the compound's ability to mitigate oxidative stress in cells.
  • Apoptosis Induction : Studies suggest that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerPotential to inhibit various cancer cell lines (e.g., prostate, colon)
AntioxidantMay reduce oxidative damage through free radical scavenging
Apoptosis InductionInduces programmed cell death in malignant cells
Kinase InhibitionTargets specific kinases involved in cancer signaling pathways

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Cancer Cell Lines : A study demonstrated that imidazo[1,2-a]pyridine derivatives significantly inhibited the proliferation of prostate and colon cancer cells. The mechanism involved the modulation of apoptosis-related proteins and cell cycle arrest .
  • Antioxidant Studies : Research indicated that compounds with furyl groups exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress-induced cellular damage .
  • Kinase Inhibition Studies : Another study highlighted that certain derivatives inhibited c-KIT kinase, a target in various cancers, suggesting a potential therapeutic application for this compound in kinase-related malignancies .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

QRMLIEJEGQYFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.